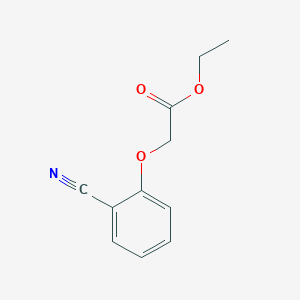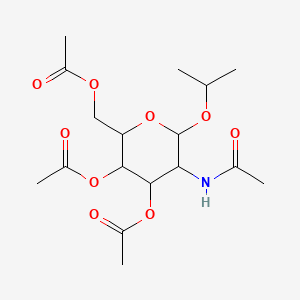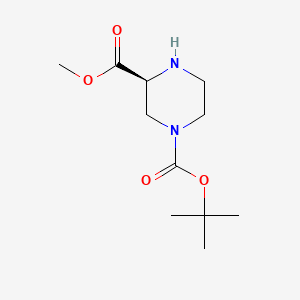
Ethyl 2-(2-cyanophenoxy)acetate
Overview
Description
Ethyl 2-(2-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-cyanophenoxy)acetate is1S/C11H11NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Esters like Ethyl 2-(2-cyanophenoxy)acetate can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
Ethyl 2-(2-cyanophenoxy)acetate is a solid at room temperature . It has a molecular weight of 205.21 g/mol .Scientific Research Applications
Sedative Effects on Central Nervous System
Research by Kirkiacharian et al. (1989) indicates that alkyl para-cyanophenoxy alkanoates, including ethyl para-cyanophenoxy acetate, exhibit sedative effects on the central nervous system. This activity appears to increase with the number of methyl groups substituted on ethyl para-cyanophenoxy acetate, likely due to increased lipophilicity and consequent fixation on the central nervous system (Kirkiacharian, Goma, Cheav, Bretaudeau, & Foussard-blanpin, 1989).
Use in Polymer Synthesis
Novel copolymers involving ethyl 2-cyano-3-phenyl-2-propenoates, a category including ethyl 2-(2-cyanophenoxy)acetate, have been synthesized by Wojdyla et al. (2022). These copolymers, prepared with radical initiation, demonstrate the potential use of ethyl 2-(2-cyanophenoxy)acetate in polymer chemistry and materials science (Wojdyla, Killam, Grady, Jesani, Johnson, Kalamaras, Kong, Thompson, Rallo, Lampignano, Malhotra, Mikach, & Kharas, 2022).
Antioxidant Properties
Research into the antioxidant properties of various compounds, including ethyl 2-(2-cyanophenoxy)acetate, has been conducted. For instance, Lavhale & Mishra (2007) evaluated the radical scavenging activities of different fractions of Butea monosperma, where the ethyl acetate fraction demonstrated potent free radical scavenging activity, highlighting the potential antioxidant applications of ethyl 2-(2-cyanophenoxy)acetate derivatives (Lavhale & Mishra, 2007).
Application in Organic Synthesis
Ethyl 2-(2-cyanophenoxy)acetate derivatives have applications in organic synthesis. For example, Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement, a key reaction in organic synthesis. This highlights the versatility of ethyl 2-(2-cyanophenoxy)acetate in facilitating complex chemical reactions (Thalluri, Manne, Dev, & Mandal, 2014).
Inhibition of Metal Corrosion
Ethyl 2-(2-cyanophenoxy)acetate derivatives have been investigated for their potential in inhibiting metal corrosion. Lgaz et al. (2017) studied the impact of various derivatives, including ethyl 2-(2-cyanophenoxy)acetate, on mild steel corrosion in hydrochloric acid, finding that these compounds exhibit significant inhibitive properties (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017)
Safety and Hazards
Ethyl 2-(2-cyanophenoxy)acetate is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . Hazard statements include H316 (causes mild skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and using the compound only in well-ventilated areas .
properties
IUPAC Name |
ethyl 2-(2-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNAPWRLYAJFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384351 | |
| Record name | ethyl 2-(2-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39786-34-0 | |
| Record name | ethyl 2-(2-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)
![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)



![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)






